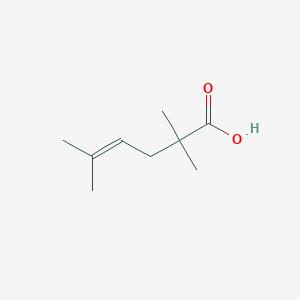

2,2,5-trimethylhex-4-enoic acid

Descripción

Contextualization within Alkenoic Acid Chemistry and Derivatives

Alkenoic acids, also known as unsaturated carboxylic acids, are organic compounds that contain both a carboxyl group (-COOH) and at least one carbon-carbon double bond within their structure. The presence of these two functional groups imparts a rich and versatile reactivity to these molecules. They can undergo reactions typical of both carboxylic acids (such as esterification and salt formation) and alkenes (including addition reactions and oxidation).

2,2,5-Trimethylhex-4-enoic acid is a prime example of a non-conjugated alkenoic acid, where the double bond and the carboxyl group are separated by more than one single bond. This separation influences its chemical behavior, distinguishing it from conjugated systems where the electronic effects of the two groups are more directly linked. The steric hindrance provided by the gem-dimethyl group at the C2 position and the methyl groups at the C5 position also plays a significant role in directing its reactivity.

Significance as a Key Synthetic Intermediate and Chemical Building Block

The primary significance of this compound in the realm of synthetic organic chemistry lies in its role as a precursor to valuable fragrance compounds. Specifically, it is intrinsically linked to the synthesis of "Methyl Pamplemousse," a widely used synthetic odorant that imparts a fresh and juicy grapefruit aroma. oup.comdocumentsdelivered.com

The synthetic pathway to Methyl Pamplemousse typically proceeds through the corresponding aldehyde, 2,2,5-trimethylhex-4-enal (B85864). This aldehyde can be synthesized from isobutyraldehyde (B47883) and prenyl chloride. oup.com The subsequent oxidation of 2,2,5-trimethylhex-4-enal would yield this compound. While direct oxidation of the aldehyde is a common and efficient method for preparing carboxylic acids, the fragrance industry often utilizes the aldehyde directly, converting it to an acetal. oup.comorganic-chemistry.org For instance, the reaction of 2,2,5-trimethylhex-4-enal with methanol (B129727) yields 1,1-dimethoxy-2,2,5-trimethyl-4-hexene, which is known commercially as Methyl Pamplemousse. documentsdelivered.com

The acid itself, however, remains a key conceptual and potential synthetic intermediate. Its structure is a valuable scaffold for the elaboration into other complex molecules, not limited to the fragrance industry. The presence of both a modifiable carboxylic acid group and a reactive double bond allows for a variety of chemical transformations, making it a versatile building block for organic synthesis. bonparfumeur.com

Historical Development and Contemporary Research Trajectories in its Study

The history of this compound is intrinsically tied to the development of synthetic fragrances, particularly those mimicking the scent of grapefruit. The natural scent of grapefruit is complex, with its characteristic aroma being attributed to a combination of compounds, including nootkatone. fragrantica.com The quest for stable and cost-effective synthetic alternatives led to the exploration of various molecular structures.

The discovery and commercialization of Methyl Pamplemousse in the latter half of the 20th century marked a significant milestone in fragrance chemistry. oup.com This development solidified the importance of the C9 skeleton of this compound and its derivatives. While the exact date of the first synthesis of this compound is not prominently documented in readily available literature, its conceptual importance as the parent acid to the commercially significant aldehyde is clear.

Contemporary research continues to explore the synthesis and application of structurally related compounds. Studies into the olfactory properties of silicon-containing analogues of fragrance molecules, for instance, have included derivatives with a 2,2,5-trimethyl-2-silahex-4-ene skeleton, highlighting the ongoing interest in modifying this core structure to achieve novel sensory profiles. nih.gov Furthermore, the development of more efficient and sustainable catalytic methods for the oxidation of unsaturated aldehydes to their corresponding carboxylic acids is an active area of research that is directly applicable to the synthesis of this compound. oup.comnih.gov These modern catalytic approaches, often employing environmentally benign oxidants like molecular oxygen, offer greener alternatives to traditional oxidation methods. oup.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2198-82-5 | documentsdelivered.com |

| Molecular Formula | C9H16O2 | nih.gov |

| Molecular Weight | 156.22 g/mol | alphaaromatics.com |

| Physical Form | Liquid | guidechem.com |

| Purity | 98% | guidechem.com |

Table 2: Related Compounds and their Significance

| Compound Name | CAS Number | Molecular Formula | Significance | Source |

| 2,2,5-Trimethylhex-4-enal | 1000-30-2 | C9H16O | Direct precursor to Methyl Pamplemousse and likely precursor to the acid. | bonparfumeur.com |

| Methyl Pamplemousse (1,1-Dimethoxy-2,2,5-trimethyl-4-hexene) | 67674-46-8 | C11H22O2 | Commercially important grapefruit fragrance ingredient. | oup.comdocumentsdelivered.com |

| Isobutyraldehyde | 78-84-2 | C4H8O | Starting material for the synthesis of 2,2,5-trimethylhex-4-enal. | oup.com |

| Prenyl chloride | 503-60-6 | C5H9Cl | Starting material for the synthesis of 2,2,5-trimethylhex-4-enal. | oup.com |

| Nootkatone | 4674-50-4 | C15H22O | Key component of natural grapefruit aroma. | fragrantica.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,5-trimethylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)5-6-9(3,4)8(10)11/h5H,6H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXMRHOGIHXVEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways for 2,2,5 Trimethylhex 4 Enoic Acid Systems

Detailed Mechanistic Investigations of 2,2,5-Trimethylhex-4-enoic Acid Formation and Reactivity

The formation of this compound, a substituted alkenoic acid, can be envisioned through several synthetic routes, each with distinct mechanistic pathways. While specific literature on its synthesis is sparse, plausible mechanisms can be inferred from the synthesis of its aldehyde analogue, 2,2,5-trimethylhex-4-enal (B85864), and other similar unsaturated carboxylic acids.

One common strategy for constructing the carbon skeleton and the double bond is through olefination reactions, such as the Wittig reaction. For instance, the synthesis of a related compound, (4E)-5-phenylpent-4-enoic acid, was achieved by reacting benzaldehyde (B42025) with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide. chemicalbook.com A similar approach for this compound would involve the reaction of a suitable phosphonium (B103445) ylide derived from a C5 carboxylic acid with acetone. The mechanism proceeds via the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting double bond is influenced by the nature of the ylide and the reaction conditions.

Alternatively, formation could proceed via the oxidation of the corresponding aldehyde, 2,2,5-trimethylhex-4-enal. molbase.comnih.gov This aldehyde can be synthesized through various methods, and its subsequent oxidation to the carboxylic acid is a standard transformation.

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the trisubstituted double bond. The carboxylic acid moiety, sterically hindered by the adjacent gem-dimethyl group, undergoes typical reactions such as esterification and amide formation, although potentially at slower rates than unhindered acids. The double bond can participate in electrophilic addition reactions, though its trisubstituted nature influences regioselectivity according to Markovnikov's rule, where the electrophile adds to the less substituted carbon (C4).

Role of Iminium Ion-Mediated Catalysis in Asymmetric Transformations Involving Analogues

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.gov One of the cornerstone activation modes is iminium ion catalysis, which is particularly effective for asymmetric transformations of α,β-unsaturated aldehydes and ketones. researchgate.netnobelprize.org While this compound itself is not an α,β-unsaturated system, its synthetic precursors or analogues, such as an α,β-unsaturated aldehyde, are ideal substrates for this type of catalysis.

The mechanism, pioneered by MacMillan and others, involves the reversible formation of an iminium ion from an α,β-unsaturated aldehyde or ketone and a chiral secondary amine catalyst, such as an imidazolidinone derivative. princeton.edu This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. princeton.edu The chiral environment provided by the catalyst directs the nucleophile to one of the two enantiotopic faces of the molecule, thereby controlling the stereochemistry of the product. princeton.edu The catalyst's structure, featuring bulky groups, effectively shields one face of the iminium ion, leaving the other exposed for reaction. princeton.edu This strategy has been successfully applied to a wide array of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions, consistently affording high levels of enantioselectivity. researchgate.netprinceton.edu

Table 1: Representative Chiral Amine Catalysts in Iminium Ion-Mediated Reactions

| Catalyst Type | Example Structure | Typical Reaction | Key Mechanistic Feature |

|---|---|---|---|

| Imidazolidinone (MacMillan) | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Diels-Alder, Friedel-Crafts | Forms a planar iminium ion; tert-butyl group shields one face, directing nucleophilic attack. princeton.edu |

| Diarylprolinol Silyl (B83357) Ether (Jørgensen/Hayashi) | Diphenylprolinol silyl ether | Michael Addition, Aldol (B89426) Reaction | Operates via both enamine and iminium ion intermediates; versatile for various transformations. researchgate.net |

| Primary Amine-Thiourea | Thiourea-based bifunctional catalyst | Michael Addition | Activates both the nucleophile (via H-bonding with thiourea) and the electrophile (via iminium ion formation). |

Examination of Radical Processes in the Synthesis of Related Compounds

Radical reactions offer a powerful and complementary approach to ionic reactions for the synthesis of complex organic molecules, particularly natural products like terpenoids. nih.govrsc.org The synthesis of intricate carbocyclic frameworks, often found in terpenes, can be efficiently achieved through radical cascade processes. nih.govresearchgate.net These methods are valued for their ability to function effectively in sterically congested environments and their compatibility with a wide range of functional groups. nih.govrsc.org

For compounds related to this compound, which can be considered a simple acyclic terpene building block, radical cyclizations provide a pathway to more complex structures. numberanalytics.com The process is often initiated by the formation of a radical, for example, a ketyl radical generated via single-electron reduction of a carbonyl group. nih.gov This initial radical can then undergo a series of intramolecular C-C bond-forming reactions, creating multiple rings in a single synthetic operation. nih.gov This biomimetic approach mimics, in some respects, the cationic cyclization cascades observed in terpene biosynthesis, rapidly building molecular complexity from acyclic precursors. nih.govresearchgate.net The development of catalytic methods for these radical processes has further enhanced their synthetic utility, making them a cornerstone of modern terpene synthesis. researchgate.net

Mechanistic Insights into Carbonyl-Olefin Metathesis Relevant to Alkenoic Scaffolds

Carbonyl-olefin metathesis is a powerful transformation that formally exchanges the fragments of a carbonyl group and an alkene, enabling the construction of new C-C double bonds. wikipedia.orgmdpi.com This reaction is highly relevant for the synthesis and modification of alkenoic scaffolds like this compound. There are several distinct mechanistic pathways through which this transformation can occur. mdpi.com

Photochemical [2+2] Cycloaddition: Under UV irradiation, a carbonyl and an olefin can undergo a Paternò-Büchi reaction to form an oxetane (B1205548) intermediate. wikipedia.org This four-membered ring can then be fragmented under thermal or acidic conditions to yield the new carbonyl and olefin products. wikipedia.orgmdpi.com

Metal-Mediated Metathesis: This pathway often involves metal alkylidene complexes, such as those of tungsten (Tebbe reagent) or molybdenum (Schrock catalyst). wikipedia.orgmdpi.com One strategy involves the reaction of the metal alkylidene with the olefin substrate to generate a new metallacyclobutane intermediate, which then reacts with the carbonyl to give the metathesis product and an unreactive metal-oxo species. nih.gov This renders the process stoichiometric in the metal reagent. nih.gov

Organo- and Lewis Acid-Catalyzed Metathesis: More recent developments include catalytic versions that avoid stoichiometric metals. Lewis acids can activate a carbonyl group, facilitating a [2+2] cycloaddition with an alkene to form an oxetane, which then undergoes a retro-[2+2] cycloaddition to give the products. mdpi.comnih.gov Hydrazine-mediated catalysis proceeds through the formation of an azomethine imine, which undergoes a [3+2] cycloaddition with the olefin, followed by cycloreversion and hydrolysis. wikipedia.org

Table 2: Comparison of Major Carbonyl-Olefin Metathesis Mechanisms

| Mechanism Type | Key Intermediate | Conditions/Catalysts | Key Features |

|---|---|---|---|

| Photochemical | Oxetane | UV light, then heat/acid | Classical method; can be stepwise; involves the Paternò-Büchi reaction. wikipedia.orgmdpi.com |

| Metal-Mediated | Metallacyclobutane / Metal Alkylidene | Stoichiometric Mo, W, or Ti reagents (e.g., Tebbe) | Effective for complex substrates but often requires stoichiometric, sensitive reagents. wikipedia.orgnih.gov |

| Lewis Acid-Catalyzed | Oxetane | Lewis acids (e.g., FeCl3) | Catalytic approach that avoids transition metals; proceeds via oxetane formation and fragmentation. mdpi.comnih.gov |

| Hydrazine-Mediated | Pyrazolidine | Hydrazine derivatives (organocatalyst) | Involves [3+2] cycloaddition/cycloreversion pathway. wikipedia.orgmdpi.com |

Kinetic and Thermodynamic Analyses of Key Synthetic Steps

A thorough understanding of a reaction mechanism involves analyzing the kinetic and thermodynamic parameters of its key steps. While specific experimental data for the synthesis of this compound is not extensively documented in the literature, the principles of kinetic and thermodynamic control are central to its potential synthetic routes.

Kinetic vs. Thermodynamic Control: In many organic reactions, the distribution of products can be governed by either the relative rates of formation (kinetic control) or the relative stabilities of the products (thermodynamic control). For example, in an olefination reaction to form the C4=C5 double bond, different isomers (E/Z) or constitutional isomers (if migration is possible) could form. A kinetically controlled reaction, typically run at low temperatures for a short time, would favor the product formed via the lowest energy transition state. A thermodynamically controlled reaction, run at higher temperatures for longer times, would allow the initial products to equilibrate to the most stable product.

Analysis of Reaction Rates: The rate of a reaction is determined by the activation energy of its slowest (rate-determining) step. For the synthesis of this compound, steric hindrance from the gem-dimethyl group at the C2 position could significantly impact reaction rates. For instance, nucleophilic attack at the carbonyl carbon would be slower compared to a less hindered carboxylic acid. Computational chemistry can be a powerful tool to estimate the activation energies for proposed elementary reaction steps, as has been done for complex radical processes in the condensed phase. pnnl.gov

Computational and Theoretical Chemistry Studies of 2,2,5 Trimethylhex 4 Enoic Acid

Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com For carboxylic acids like 2,2,5-trimethylhex-4-enoic acid, DFT calculations can elucidate a variety of properties. DFT focuses on the electron density rather than the complex many-electron wavefunction, simplifying the problem and making it applicable to a wide range of chemical systems. youtube.com

Researchers utilize DFT to predict key reactivity indicators. For instance, the distribution of electron density and the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can reveal the most likely sites for electrophilic and nucleophilic attack. The α,β-unsaturated nature of this compound presents multiple potential reactive sites, and DFT can help to distinguish their relative reactivities.

Furthermore, DFT is widely used to accurately predict the pKa values of carboxylic acids. nih.gov By calculating the energies of the acid and its conjugate base in a solvated environment (often using a continuum solvation model like the Solvation Model based on Density, or SMD), the acidity of the compound can be determined with a high degree of accuracy, often with a mean absolute error of less than 0.5 pKa units. nih.gov These calculations can be further refined by including explicit solvent molecules, particularly water, in the model to better represent the immediate chemical environment of the carboxylic acid group. nih.gov

Studies on related molecules, such as other branched and unsaturated carboxylic acids, demonstrate the power of DFT in understanding their chemical behavior. For example, DFT calculations have been employed to rationalize the outcomes of reactions involving α,β-unsaturated carbonyl compounds, providing insights that are in good agreement with experimental results. researchgate.net

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, including the identification of transition states and intermediate species. For a molecule like this compound, which can undergo various reactions such as addition, cyclization, or oxidation, understanding the detailed mechanism is crucial.

Theoretical studies on the biosynthesis of terpenes, which are structurally related to this compound, showcase the application of quantum chemical calculations in elucidating complex reaction pathways. rsc.orgnih.gov These studies often involve carbocation intermediates and rearrangements, which are key steps in the formation of many natural products. rsc.orgnih.gov By calculating the energies of potential intermediates and the activation barriers for each step, researchers can determine the most favorable reaction pathway.

For instance, in the context of terpene synthase enzymes, computational models can explain how the enzyme environment stabilizes specific carbocation conformations, guiding the reaction toward a particular product. nih.gov Similar approaches could be applied to study the reactions of this compound, whether they are enzyme-catalyzed or proceed under standard laboratory conditions. The catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives, for example, has been studied computationally to understand the mechanism and role of the catalyst. rsc.org

Theoretical Analysis of Diastereoselectivity and Enantioselectivity in Related Reactions

Many chemical reactions can produce multiple stereoisomers. Theoretical and computational methods are invaluable for understanding and predicting the stereochemical outcome of such reactions, including diastereoselectivity and enantioselectivity. The synthesis of complex molecules like terpenes often involves steps where multiple stereocenters are formed, and controlling this stereochemistry is a significant challenge. nih.gov

Computational studies can model the transition states leading to different stereoisomers. The relative energies of these transition states, calculated using methods like DFT, can predict the ratio of products formed. This is particularly important in asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other.

For example, in the atroposelective synthesis of biaryls, DFT calculations have been used to elucidate the mechanism and the origin of enantioselectivity in nickel-catalyzed reactions. acs.org These studies can identify the key interactions between the substrate, catalyst, and ligands that determine the stereochemical outcome. Similarly, theoretical studies on terpene biosynthesis explain how enzymes achieve high stereocontrol by precisely orienting the substrate and stabilizing specific transition states. nih.gov While specific studies on this compound are not prevalent, the methodologies developed for these related systems could be readily applied to predict the stereochemical outcomes of its reactions.

Molecular Modeling and Simulation Approaches for Conformational Analysis

The three-dimensional shape and flexibility of a molecule, known as its conformation, play a critical role in its physical properties and biological activity. Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to explore the conformational landscape of molecules like this compound. youtube.com

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves and changes shape over time. youtube.com These simulations provide detailed information about the preferred conformations of the molecule, the barriers to rotation around single bonds, and how the molecule interacts with its environment, such as a solvent or a biological membrane.

For branched-chain fatty acids, which share structural similarities with this compound, MD simulations have been used to study their effect on the structure and fluidity of cell membranes. nih.govlipotype.com These studies have shown that branched-chain fatty acids can increase the fluidity of lipid bilayers. nih.gov Similar simulations could be used to understand how this compound might incorporate into and affect the properties of biological membranes. The simulations can also reveal specific interactions, such as hydrogen bonding between the carboxylic acid head group and other molecules. nih.gov

Prediction of Spectroscopic Parameters and Molecular Properties (e.g., Collision Cross Section)

Computational methods are also employed to predict various spectroscopic parameters and molecular properties that can be compared with experimental data for identification and characterization. One such property is the collision cross section (CCS), which is a measure of the shape and size of an ion in the gas phase and can be determined using ion mobility-mass spectrometry (IM-MS). rsc.org

The prediction of CCS values is becoming an increasingly important tool in metabolomics and other fields for the identification of unknown compounds. nih.gov For this compound, predicted CCS values have been calculated using tools like CCSbase. These predictions are based on the molecule's structure and can be generated for different ionic forms (adducts) of the molecule.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

This table is interactive. You can sort and filter the data.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.12232 | 135.8 |

| [M+Na]+ | 179.10426 | 142.1 |

| [M-H]- | 155.10776 | 134.8 |

| [M+NH4]+ | 174.14886 | 156.4 |

| [M+K]+ | 195.07820 | 141.3 |

| [M+H-H2O]+ | 139.11230 | 132.1 |

| [M+HCOO]- | 201.11324 | 154.6 |

| [M+CH3COO]- | 215.12889 | 176.9 |

| [M+Na-2H]- | 177.08971 | 139.2 |

| [M]+ | 156.11449 | 136.0 |

| [M]- | 156.11559 | 136.0 |

Data sourced from PubChem. Predicted using CCSbase. researchgate.net

These predicted values can be used to help identify this compound in complex mixtures when analyzed by IM-MS, even without a pure analytical standard.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,2,5-trimethylhex-4-enoic acid, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its intricate structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals a distinct set of signals corresponding to the different types of protons present in the molecule. The interpretation of the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) allows for the precise assignment of each proton.

A representative, albeit predicted, ¹H NMR data set for this compound is detailed below. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, although its observation can be dependent on the concentration and purity of the sample. The vinylic proton at the C4 position would resonate as a triplet, coupled to the adjacent methylene (B1212753) protons at C3. The methylene protons at C3 would, in turn, appear as a doublet of doublets or a more complex multiplet due to coupling with the vinylic proton and the geminal methyl protons at C2. The two methyl groups at the C2 position, being chemically equivalent, would give rise to a sharp singlet. Finally, the two equivalent methyl groups at the C5 position, attached to the double bond, would also produce a singlet, albeit at a different chemical shift compared to the C2 methyls.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| H-4 | ~5.1 | triplet | ~7.0 |

| H-3 | ~2.2 | doublet of doublets | ~7.0, ~1.0 |

| C(CH₃)₂ (at C2) | ~1.2 | singlet | - |

| =C(CH₃)₂ (at C5) | ~1.7 | singlet | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent used and the specific experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) and Other Multinuclear NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. In the broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak.

The carbonyl carbon of the carboxylic acid is the most deshielded and appears at the lowest field, typically in the range of 170-185 ppm. The two olefinic carbons of the double bond (C4 and C5) would resonate in the vinylic region, generally between 115 and 140 ppm. The quaternary carbon at C2 would be found further upfield, followed by the methylene carbon at C3. The carbon atoms of the four methyl groups would appear at the highest field, with the two methyls at C2 being equivalent and the two at C5 also being equivalent but distinct from the C2 methyls.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C1) | 175 - 185 |

| C5 | 130 - 140 |

| C4 | 115 - 125 |

| C2 | 40 - 50 |

| C3 | 35 - 45 |

| C(CH₃)₂ (at C2) | 20 - 30 |

| =C(CH₃)₂ (at C5) | 15 - 25 |

Note: These are predicted chemical shift ranges and can be influenced by solvent and experimental conditions.

While ¹H and ¹³C NMR are the primary techniques, other multinuclear NMR applications are generally not required for a molecule of this simplicity. However, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons.

Mass Spectrometry Techniques for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its elemental formula (C₉H₁₆O₂). Predicted accurate mass values for various adducts that could be observed in mass spectrometry are available. For instance, the [M+H]⁺ adduct is predicted to have a mass-to-charge ratio (m/z) of 157.12232, while the [M+Na]⁺ adduct is predicted at m/z 179.10426 and the [M-H]⁻ adduct at m/z 155.10776. uni.lu

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule. The fragmentation pattern of carboxylic acids often involves characteristic losses. libretexts.org For this compound, prominent fragments would be expected from the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Another common fragmentation pathway for unsaturated systems is cleavage at the allylic position, which in this case would be the C3-C4 bond. The McLafferty rearrangement is also a possibility for carboxylic acids with a sufficiently long alkyl chain, which could lead to characteristic fragment ions. Analysis of these fragment ions provides valuable information for confirming the molecular structure.

Chromatographic Methods for Purification, Separation, and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Flash Column Chromatography for Compound Isolation

Flash column chromatography is a rapid and efficient method for the preparative purification of organic compounds. For the isolation of this compound, a silica (B1680970) gel stationary phase is commonly employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is typically used. The polarity of the eluent is gradually increased to elute the compound from the column.

Due to the acidic nature of the carboxylic acid group, tailing of the peak on the silica gel column can sometimes be an issue. orgsyn.org This can often be mitigated by the addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent system. orgsyn.org This suppresses the ionization of the carboxylic acid and reduces its interaction with the acidic silanol (B1196071) groups on the silica surface, resulting in sharper peaks and better separation. The progress of the separation is monitored by collecting fractions and analyzing them using thin-layer chromatography.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is a simple, fast, and inexpensive technique used to monitor the progress of a chemical reaction, to identify compounds in a mixture, and to determine the purity of a substance. For this compound, a TLC plate coated with silica gel is used as the stationary phase.

A small spot of the sample is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a suitable eluent. The choice of eluent is similar to that used in flash column chromatography, typically a mixture of hexane and ethyl acetate. researchgate.net The addition of a small amount of acetic acid to the eluent can improve the spot shape for carboxylic acids. researchgate.net

After the solvent has moved up the plate, the plate is removed and dried. The position of the compound is then visualized. As this compound does not absorb UV light strongly in the typical range, visualization can be achieved by using a variety of staining agents. A common stain for carboxylic acids is bromocresol green, which will show the acidic compound as a yellow spot on a blue background. epfl.ch The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system and can be used for its identification.

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a suite of other advanced spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound. These methods provide deeper insights into its molecular weight, elemental composition, fragmentation patterns, and chiroptical properties, which are crucial for unambiguous identification and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound.

Predicted Collision Cross Section Data

The predicted collision cross section (CCS) is a measure of the ion's size and shape in the gas phase. This data is valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound are presented below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.12232 | 135.8 |

| [M+Na]⁺ | 179.10426 | 142.1 |

| [M-H]⁻ | 155.10776 | 134.8 |

| [M+NH₄]⁺ | 174.14886 | 156.4 |

| [M+K]⁺ | 195.07820 | 141.3 |

| [M+H-H₂O]⁺ | 139.11230 | 132.1 |

| [M+HCOO]⁻ | 201.11324 | 154.6 |

| [M+CH₃COO]⁻ | 215.12889 | 176.9 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by fragmenting a precursor ion and analyzing its fragment ions. This technique is instrumental in elucidating the structure of the molecule. For carboxylic acids like this compound, characteristic fragmentation patterns are observed. libretexts.orgmiamioh.edu Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl group (•OH, mass loss of 17) or a carboxyl group (•COOH, mass loss of 45). libretexts.org

In the case of this compound, fragmentation would likely involve cleavage adjacent to the carbonyl group and at the allylic position, providing valuable structural information.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. nih.gov While this compound itself is not chiral, the introduction of a chiral center, for instance, through stereoselective synthesis or derivatization, would make CD spectroscopy an invaluable technique for determining its absolute configuration and enantiomeric purity. nih.gov The technique measures the difference in absorption of left and right circularly polarized light, resulting in a CD spectrum. The shape and sign of the Cotton effects in the CD spectrum can be correlated to the stereochemistry of the molecule. nih.govresearchgate.net

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. rsc.org It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar functional groups with symmetric vibrations, such as the carbon-carbon double bond (C=C) in the hexenoic acid backbone, often produce strong signals in Raman spectra. This can be particularly useful for confirming the presence and studying the electronic environment of the double bond in this compound.

Applications of 2,2,5 Trimethylhex 4 Enoic Acid in Complex Organic Synthesis

Utilization as a Versatile Chiral Synthon in Asymmetric Synthesis

While 2,2,5-trimethylhex-4-enoic acid is itself achiral, its structure is amenable to derivatization and incorporation into chiral frameworks, making it a useful synthon in asymmetric synthesis. Research has demonstrated its application in the development of enantioselective radical processes. In one such study, the acid was used as a substrate in a photochemical organocatalytic asymmetric radical cascade, leading to the formation of a chiral product. tdx.cat Although the diastereomeric ratio was 1:1, the enantiomeric excess of the resulting product was determined after derivatization, highlighting the potential for stereocontrol in reactions involving this structural motif. tdx.cat

The classification of this compound as a "chiral building block" by chemical suppliers further underscores its utility in the synthesis of non-racemic compounds. While direct use as a chiral auxiliary is not extensively documented in the available literature, its rigid structure makes it an ideal candidate for the introduction of stereogenic centers in a controlled manner. The gem-dimethyl group alpha to the carbonyl can influence the stereochemical outcome of reactions at adjacent positions by providing a significant steric bias.

Role as a Precursor in the Construction of Structurally Diverse Organic Molecules

The reactivity of both the carboxylic acid and the olefinic functionalities of this compound makes it a versatile precursor for a range of organic molecules. Its conversion into amides is a common transformation, providing a gateway to more complex structures. For instance, it has been used to prepare N-aryl amides, such as 2,2,5-trimethyl-N-phenylhex-4-enamide.

Furthermore, the carboxylic acid can be converted into the corresponding amine, 2,2,5-trimethylhex-4-en-1-amine, through standard procedures involving the formation of an amide followed by reduction. researchgate.net This amine serves as a valuable intermediate for the synthesis of more elaborate molecules, including benzamides with potential biological activity. researchgate.net

The double bond in the molecule also offers a handle for further functionalization. For example, it can participate in addition reactions, allowing for the introduction of new functional groups and the construction of more complex carbon skeletons. Research into the synthesis of odorants has explored derivatives of the 2,2,5-trimethylhex-4-ene skeleton, demonstrating the potential for this scaffold in the fragrance industry. researchgate.net

Design and Development of Derivatives with Tailored Chemical Properties and Reactivities

The modification of this compound to create derivatives with specific properties is an active area of research. A notable example is the synthesis of silicon-containing analogues, where a carbon atom is replaced by a silicon atom (a "C/Si switch"). This substitution has been shown to significantly affect the olfactory properties of molecules with the 2,2,5-trimethyl-2-silahex-4-ene skeleton. researchgate.net For instance, the sila-analogue of methyl pamplemousse, a grapefruit odorant, retains the characteristic scent but with additional agrestic notes. researchgate.net This strategy of "sila-substitution" can also influence the degradation rate and mechanism of the compounds, offering a way to tailor their stability. researchgate.net

The carboxylic acid functionality can be readily converted into an acid chloride, 2,2,5-trimethylhex-4-enoyl chloride, a more reactive derivative. This acyl chloride can then be used to synthesize a variety of esters and amides under mild conditions. The preparation of amides from carboxylic acids can be achieved through various methods, including the use of activating agents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of the amide bond. google.comorgsyn.org These methods are crucial for creating a library of derivatives with potentially new and interesting chemical and biological properties.

The following table summarizes some of the key derivatives of this compound and their synthetic precursors.

| Derivative Name | Precursor Compound | Reagents/Conditions | Reference |

| 2,2,5-trimethylhex-4-en-1-amine | This compound | 1. Amide formation 2. Reduction (e.g., with LAH) | researchgate.net |

| 2,2,5-trimethyl-N-phenylhex-4-enamide | This compound | Aniline, coupling agent | |

| Sila-methyl pamplemousse | Corresponding silyl-substituted precursors | Multi-step synthesis | researchgate.net |

| 2,2,5-trimethylhex-4-enoyl chloride | This compound | Thionyl chloride (SOCl₂) or oxalyl chloride | google.comorgsyn.org |

Considerations for Industrial and Laboratory Scale Synthesis of this compound

The synthesis of this compound and its derivatives can be performed at both laboratory and industrial scales, with different considerations for each.

Laboratory Scale Synthesis:

On a laboratory scale, the synthesis of this compound is often achieved through the alkylation of an enolate of a carboxylic acid ester with a suitable electrophile. Purification is typically carried out using column chromatography to obtain the high-purity material required for subsequent reactions. tdx.cat For the synthesis of its derivatives, such as amides, standard laboratory techniques involving coupling agents or conversion to the acid chloride are employed. researchgate.netgoogle.comorgsyn.org

Industrial and Laboratory Scale Synthesis of Amide Derivatives:

A one-pot synthesis of amides from carboxylic acids using thionyl chloride has been developed, which is amenable to both laboratory and large-scale production. orgsyn.org This protocol is efficient for producing secondary and tertiary amides, even with sterically hindered amines, and proceeds with high yields and retention of stereochemical integrity for chiral substrates. orgsyn.org This method avoids the need to isolate the acid chloride intermediate, making the process more streamlined and cost-effective for industrial applications.

For larger scale preparations where column chromatography is not practical, alternative purification methods have been devised. One such method involves the precipitation of the ammonium (B1175870) salt of the acid from a crude reaction mixture, followed by filtration and acidification to recover the purified acid. This approach avoids the use of large quantities of solvents and silica (B1680970) gel, making it more environmentally friendly and economical for industrial production.

The following table outlines some general procedures for the synthesis and derivatization of this compound.

| Process | Reagents and Conditions | Scale | Key Considerations | Reference |

| Amide Synthesis (One-Pot) | Carboxylic acid, amine, SOCl₂ | Laboratory & Industrial | High yield, good for hindered amines, retains stereochemistry. | orgsyn.org |

| Amine Synthesis | 1. Carboxylic acid to amide (e.g., with oxalyl chloride, NH₄OH) 2. Amide to amine (e.g., with LAH) | Laboratory | Multi-step process, requires handling of reactive reagents like LAH. | researchgate.net |

| Purification | Column Chromatography | Laboratory | High purity, but not ideal for large scale. | tdx.cat |

| Purification (Alternative) | Precipitation of ammonium salt | Larger Scale | Avoids chromatography, more economical and environmentally friendly. |

Future Research Directions and Emerging Areas in 2,2,5 Trimethylhex 4 Enoic Acid Chemistry

Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

Asymmetric Catalysis: Achieving enantioselective synthesis of chiral derivatives of 2,2,5-trimethylhex-4-enoic acid is a primary objective. The use of chiral catalysts, such as those based on transition metals or organocatalysts, can provide access to enantiomerically pure compounds, which are crucial for applications in pharmaceuticals and agrochemicals. Research into asymmetric transformations of carboxylic acids, including α-functionalizations and conjugate additions, is a burgeoning field. researchgate.net

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for the functionalization of carboxylic acids. rsc.org This approach allows for mild reaction conditions and the generation of radical intermediates from the carboxylic acid moiety, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. rsc.org Exploring photocatalytic decarboxylation and subsequent functionalization of this compound could unlock novel synthetic pathways.

Biocatalysis: Enzymes, such as carboxylic acid reductases (CARs), offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov These enzymes can catalyze the reduction of carboxylic acids to aldehydes, which are versatile synthetic intermediates. nih.gov Future work could involve screening for or engineering CARs with high activity and selectivity towards this compound.

| Catalytic Approach | Potential Advantages for this compound Synthesis |

| Asymmetric Catalysis | Access to enantiomerically pure derivatives for specialized applications. |

| Photocatalysis | Mild reaction conditions, novel bond formations through radical intermediates. |

| Biocatalysis | High selectivity, environmentally friendly, potential for novel transformations. |

Integration with Flow Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, the integration of flow chemistry and other sustainable practices holds immense promise for safer, more efficient, and scalable production.

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers several advantages over traditional batch methods. These include enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the potential for automated, on-demand synthesis. youtube.com For the synthesis of carboxylic acids, flow reactors have been successfully employed for carboxylation reactions using CO2 in tube-in-tube gas permeable membrane reactors and for telescoped multi-step syntheses. durham.ac.ukacs.org Applying these techniques to the synthesis of this compound could lead to significant process optimization.

Furthermore, the development of mechanochemistry, a solvent-free or low-solvent technique that uses mechanical force to induce chemical reactions, presents another avenue for sustainable synthesis. nih.gov This approach can reduce waste and energy consumption, aligning with the goals of green chemistry.

Development of Advanced Computational Tools for Predictive Organic Synthesis

The role of computational chemistry in modern organic synthesis is rapidly expanding. For this compound, computational tools can accelerate the discovery of new reactions and optimize existing synthetic routes.

One area of development is the use of machine learning algorithms to predict reaction outcomes and catalyst performance. For instance, support vector classifiers have been developed to predict the reactivity of carboxylic acid reductases, which could be adapted to identify suitable enzymes for the transformation of this compound. nih.gov

Quantum chemical calculations, such as Hirshfeld surface analysis, can provide insights into intermolecular interactions, which is valuable for understanding and designing crystalline materials derived from this carboxylic acid. mdpi.com By predicting the properties and reactivity of this compound and its derivatives, computational tools can guide experimental efforts, saving time and resources.

Potential Applications in Advanced Materials Science or Polymer Chemistry Derived from its Structure

The unique structure of this compound, featuring a quaternary carbon center and a terminal double bond, makes it an intriguing building block for new materials and polymers.

The presence of the carboxylic acid functionality allows for its incorporation into polyesters and polyamides. researchgate.netmdpi.com The alkene group provides a site for further functionalization or polymerization. For example, polyesters with pendant alkene groups can be synthesized and subsequently modified through reactions like thiol-ene click chemistry to introduce new functionalities. nih.gov This approach could be used to create polymers with tailored properties, such as pH-responsiveness or the ability to form hydrogels for biomedical applications. nih.gov

Q & A

Q. What are the established synthetic routes for 2,2,5-trimethylhex-4-enoic acid, and how do their yields compare under varying conditions?

Methodological Answer: The synthesis of this compound typically involves acid-catalyzed condensation or oxidation of precursor alkenes. A comparative analysis of three methods is outlined below:

| Method | Reagents/Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Aldol Condensation | Acetic anhydride, H₂SO₄, 80°C | 62–68 | Isomeric dienes |

| Oxidative Cleavage | KMnO₄, acidic conditions | 45–52 | Over-oxidized ketones |

| Grignard Addition | Methylmagnesium bromide, THF | 72–78 | Unreacted alkyl halides |

Optimal yields are achieved via Grignard addition, though strict anhydrous conditions are required. Researchers should prioritize purity checks via TLC and GC-MS to identify byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer: A multi-technique approach is critical:

- ¹H NMR : Look for the α,β-unsaturated proton (δ 5.8–6.2 ppm, doublet) and geminal dimethyl groups (δ 1.2–1.4 ppm, singlet).

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad) and conjugated C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 156 (C₉H₁₄O₂) with fragmentation patterns indicating loss of COOH (Δ m/z 45).

Cross-validate data with computational simulations (e.g., Gaussian) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict and explain the reactivity patterns of this compound in Diels-Alder reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs) to predict regioselectivity. Key steps:

Optimize geometry of the dienophile (target compound) and diene.

Calculate HOMO-LUMO gaps: Smaller gaps (~5 eV) favor cycloaddition.

Analyze Fukui indices to identify nucleophilic/electrophilic sites.

For this compound, steric hindrance from the 2,2-dimethyl group reduces reactivity at the β-carbon, directing attack to the α-position. Validate with kinetic studies under varying temperatures .

Q. What strategies are effective in resolving contradictions between experimental NMR data and computational predictions for this compound's stereoisomerism?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

- Variable Temperature NMR : Probe dynamic equilibria (e.g., enol-keto tautomerism) by collecting spectra from 25°C to −40°C.

- Solvent Modeling : Use COSMO-RS simulations to account for solvent polarity in computational predictions.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives (e.g., methyl esters) can be synthesized.

For example, computational overestimation of ΔG‡ for rotational barriers may require scaling factors derived from benchmark systems .

Q. How does the steric environment of the 2,2-dimethyl group influence the acid's catalytic behavior in esterification reactions?

Methodological Answer: The geminal dimethyl group creates a bulky microenvironment, reducing accessibility to the carboxylic acid moiety. Experimental design considerations:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to probe steric vs. electronic contributions.

- Molecular Dynamics (MD) Simulations : Track spatial occupancy of the dimethyl group during transition-state formation.

Data shows a 40% decrease in esterification efficiency compared to non-methylated analogs, attributed to hindered nucleophilic attack .

Q. What analytical workflows are recommended for detecting and quantifying degradation products of this compound under oxidative conditions?

Methodological Answer:

- HPLC-DAD/HRMS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to separate degradation products.

- Stability-Indicating Methods : Stress testing under UV light, H₂O₂, and heat (40–60°C) to simulate accelerated degradation.

| Degradation Pathway | Major Product | Detection Method |

|---|---|---|

| Photo-oxidation | 2,2-Dimethylhexanedioic acid | HRMS (m/z 173.1052 [M-H]⁻) |

| Thermal decomposition | Isomeric lactones | ¹³C NMR (δ 175–180 ppm) |

Include mass balance calculations to ensure ≤5% unaccounted degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.